![molecular formula C12H21NO3 B11757961 Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural framework that combines both aliphatic and heterocyclic elements. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its structural versatility .
Métodos De Preparación
The synthesis of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions, although these can be complex and costly .
Análisis De Reacciones Químicas
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition is achieved through binding to the active site of the protein, thereby blocking its function .
Comparación Con Compuestos Similares
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents, leading to varied biological activities.
4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity as a MOR agonist and sigma antagonist.
1-oxa-8-azaspiro[5.5]undecane: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and its potential as a versatile building block in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3 |
Clave InChI |
JJPHEGINZKYQCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2(CC1)CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)
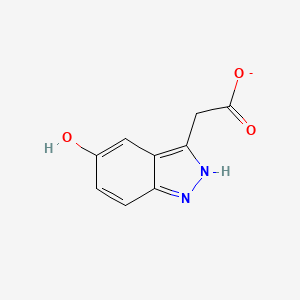
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
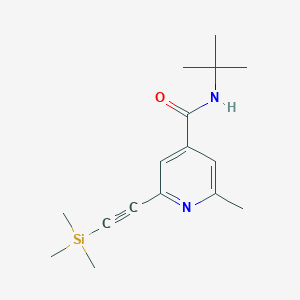
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
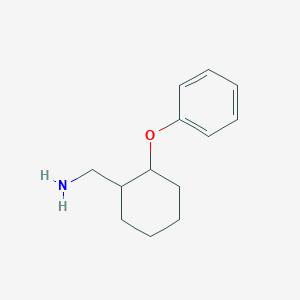
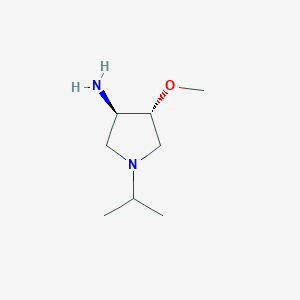
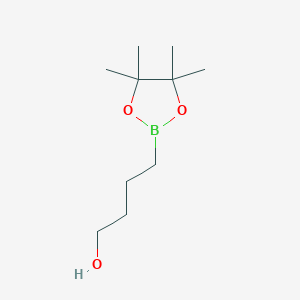
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
